3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propyl prop-2-enoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate typically involves the reaction of trimethylsilyl chloride with a suitable precursor, such as 3-hydroxypropyl prop-2-enoate, in the presence of a base like triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
3-Hydroxypropyl prop-2-enoate+Trimethylsilyl chloride→3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of catalysts like tetrabutylammonium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate serves as a versatile intermediate for the preparation of various complex molecules. Its ability to undergo multiple types of reactions makes it valuable for constructing diverse chemical architectures.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the modification of pharmacokinetic properties, enhancing the efficacy and safety of therapeutic agents.
Industry
In the materials science field, this compound is used in the synthesis of advanced polymers and coatings. Its incorporation into polymer matrices can improve mechanical properties, thermal stability, and resistance to environmental degradation.
Wirkmechanismus
The mechanism by which 3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. Additionally, the prop-2-enoate moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methacryloxypropyltrimethoxysilane: Similar in structure but with methacryloxy and trimethoxysilyl groups.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a prop-2-enoate moiety.
Uniqueness
3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate is unique due to its combination of a trimethylsilyl group and a prop-2-enoate backbone, which imparts distinct reactivity and stability. This combination allows for specific applications in organic synthesis and materials science that are not achievable with other similar compounds.
Eigenschaften
CAS-Nummer |
134210-63-2 |
---|---|
Molekularformel |
C9H16O4Si |
Molekulargewicht |
216.31 g/mol |
IUPAC-Name |
trimethylsilyl 3-prop-2-enoyloxypropanoate |
InChI |
InChI=1S/C9H16O4Si/c1-5-8(10)12-7-6-9(11)13-14(2,3)4/h5H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
FURLESVBBVVSOU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)CCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.